1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE

説明

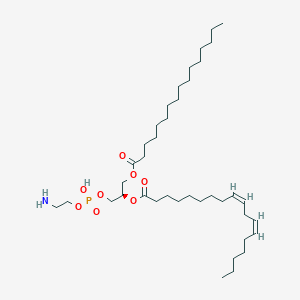

Structure

2D Structure

特性

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17-/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZNVZIRJWODIB-NHCUFCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709973 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26662-95-3 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26662-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026662953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II22JAF28M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PE(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Roles and Molecular Mechanisms of 1 Palmitoyl 2 Linoleoyl Pe

Enzymatic Interactions and Substrate Specificity

The specific arrangement of fatty acids in 1-Palmitoyl-2-linoleoyl PE makes it a key player in certain enzymatic pathways, both as a precursor to bioactive molecules and as a tool for assessing enzyme activity.

Participation in Anandamide (B1667382) Biosynthesis via Phospholipase A2 (PLA2) and LysoPLD Pathways

1-Palmitoyl-2-linoleoyl PE is implicated in the biosynthesis of anandamide, an endocannabinoid, through a pathway involving the sequential action of Phospholipase A2 (PLA2) and lysophospholipase D (lysoPLD). biomol.comcaymanchem.comlipidmaps.org This two-step process begins with the hydrolysis of an N-acylated form of PE, N-arachidonoyl-PE, by a PLA2 enzyme to produce N-arachidonoyl-lysoPE. nih.gov Subsequently, a lysoPLD enzyme acts on this intermediate to release anandamide. nih.gov While the direct precursor to anandamide is N-arachidonoyl-PE, studies investigating this pathway have utilized 1-Palmitoyl-2-linoleoyl PE as a substrate to understand the enzymatic activities involved. biomol.comcaymanchem.comlipidmaps.org Research has shown that various PLA2 enzymes, including secretory PLA2s (sPLA2) of groups IB, IIA, and V, can act on N-acyl-PEs. nih.gov This indicates that the initial step of the pathway is not limited to a single PLA2 isozyme. Following this, the resulting N-acyl-lysoPE serves as a substrate for lysoPLD, which is found in various tissues, with notable activity in the brain and testis. nih.gov

Substrate Utility for Specific Phospholipase A2 Isozyme Activity Assessment

Beyond its role in biosynthesis, 1-Palmitoyl-2-linoleoyl PE serves as a useful tool for researchers to specifically measure the activity of certain PLA2 isozymes. biomol.comcaymanchem.comlipidmaps.org In particular, it can be used as a substrate to assess the activity of secretory PLA2-IIA (sPLA2-IIA) even in the presence of other phospholipids (B1166683). biomol.comcaymanchem.com This specificity is crucial for distinguishing the activity of different PLA2 enzymes, which often have overlapping substrate preferences. The ability to single out the action of sPLA2-IIA allows for a more detailed understanding of its role in various physiological and pathological processes.

Contributions to Cellular Signaling and Regulatory Cascades

The influence of 1-Palmitoyl-2-linoleoyl PE and its derivatives extends to the modulation of critical cellular signaling pathways, including those governed by growth factor receptors and transcription factors.

Modulation of Epidermal Growth Factor Receptor (EGFR) Internalization and Signaling Pathways

A chemically modified derivative, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to modulate the signaling of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov In studies on breast cancer cells, PLAG was found to accelerate the internalization and degradation of EGFR. nih.govnih.gov This enhanced receptor trafficking was associated with the upregulation of thioredoxin-interacting protein (TXNIP). nih.govnih.gov By promoting the removal of EGFR from the cell surface, PLAG effectively reduces the downstream signaling cascades that are typically activated by EGF. nih.govnih.gov This includes the attenuation of AP-1-mediated expression of matrix metalloproteinase-9 (MMP-9), a key enzyme involved in cancer cell invasion and metastasis. nih.govnih.govresearchgate.net

Influence on Signal Transducer and Activator of Transcription 6 (STAT6) Activity

The derivative 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (referred to as EC-18 or PLAG in studies) has also been demonstrated to influence the activity of Signal Transducer and Activator of Transcription 6 (STAT6), a key transcription factor in the Th2 immune response. nih.govnih.govepo.org Research has shown that this compound can inhibit the phosphorylation of STAT6, thereby reducing its transcriptional activity. nih.govresearchgate.net This inhibitory effect has been observed in various cell lines and leads to a decrease in the expression of STAT6-regulated genes, such as the chemokine CCL26 and the cytokine Interleukin-4 (IL-4). nih.govnih.gov By downregulating STAT6 activity, this derivative can modulate Th2-mediated immune responses. nih.gov

Immunomodulatory Functions of 1-Palmitoyl-2-linoleoyl PE and Related Derivatives

The modulation of key signaling molecules like STAT6 underlies the immunomodulatory functions of 1-Palmitoyl-2-linoleoyl PE derivatives. By inhibiting the production of Th2 cytokines such as IL-4, these compounds can influence the balance between Th1 and Th2 immune responses. nih.gov For instance, the derivative EC-18 has been shown to attenuate the expression of IL-4 in a dose-dependent manner. nih.gov This effect on IL-4, a cytokine associated with allergic reactions and atopic diseases, suggests a potential for these lipid molecules to act as modulators of hypersensitivity-related conditions. nih.govepo.org Furthermore, the inhibition of CCL26 expression, a chemokine that attracts eosinophils, points to a role in regulating eosinophil-driven inflammation, which is a hallmark of conditions like asthma. nih.gov

Impact on Immune Cell Activities, Including Natural Killer (NK) Cells and B Cells

Research into the immunomodulatory effects of the related compound 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has shown distinct impacts on various immune cell populations. In a study involving healthy adults, supplementation with PLAG was observed to influence the activity of both Natural Killer (NK) cells and B cells. nih.gov

While NK cell activity showed an increase in both the PLAG-supplemented group and the control group, B cell proliferation was significantly suppressed only in the group receiving PLAG. nih.gov This suggests a specific regulatory effect of PLAG on B lymphocyte activity. nih.govnih.gov The reduction in B cell proliferation points to a potential role in modulating humoral immunity and downregulating excessive immune responses. nih.gov

| Parameter | PLAG Group (Before) | PLAG Group (After) | Control Group (Before) | Control Group (After) | p-value (PLAG vs. Control) |

| NK Cell Activity | 17.1 ± 6.5 | 22.0 ± 4.4 | 15.2 ± 6.5 | 22.2 ± 5.2 | Not Specified |

| B Cell Activity | 0.27 ± 0.48 | 0.07 ± 0.06 | Not Specified | Not Specified | <0.05 |

| Data from a study on PLAG supplementation in healthy adults. nih.gov Values are presented as mean ± standard deviation. |

Regulation of Cytokine Production from Peripheral Blood Mononuclear Cells (PBMC)

The regulation of cytokine production is a key aspect of immune system modulation. Studies on 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) have demonstrated its capacity to alter the cytokine secretion profile of Peripheral Blood Mononuclear Cells (PBMCs). Following a four-week supplementation period in healthy adults, PBMCs from individuals in the PLAG group showed significantly lower production of Interleukin-4 (IL-4) and Interleukin-6 (IL-6) compared to the control group. nih.govnih.govresearchgate.net

Specifically, Concanavalin A-stimulated IL-4 production was substantially regulated in the PLAG group. nih.gov IL-6 production was also markedly lower. nih.gov Conversely, the production of other cytokines such as IL-2 and Interferon-gamma (IFN-γ) remained unchanged with PLAG supplementation, indicating a selective, rather than a general, immunosuppressive effect. nih.govnih.govresearchgate.net This targeted modulation of Th2-associated cytokines like IL-4 and pro-inflammatory cytokines like IL-6 suggests a potential to temper excessive immune activities seen in certain inflammatory conditions. nih.govoncotarget.com

| Cytokine (pg/ml) | PLAG Group (Before) | PLAG Group (After) | Control Group (Before) | Control Group (After) | p-value (PLAG vs. Control) |

| IL-4 | 262.1 ± 203.1 | 98.0 ± 56.4 | 204.8 ± 137.8 | 116.5 ± 65.1 | <0.001 |

| IL-6 | 10,427.6 ± 7,455.3 | 5,017.1 ± 3,692.7 | 13,862.4 ± 15,241.8 | 7,154.8 ± 5,847.6 | <0.001 |

| Data reflects cytokine production by Con A-stimulated PBMCs after a 4-week intervention with PLAG. nih.gov Values are presented as mean ± standard deviation. |

Modulation of Chemokine Expression and Eosinophil Chemotaxis

The recruitment of eosinophils, driven by specific chemokines, is a hallmark of certain allergic inflammatory conditions like asthma. nih.gov Research has focused on how 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) can modulate this process. nih.govfrontiersin.org Studies have shown that PLAG can inhibit the expression of Chemokine (C-C motif) ligand 26 (CCL26), also known as eotaxin-3, from epithelial cells. nih.govresearchgate.net

In human alveolar basal epithelial cells (A549) stimulated with IL-4, PLAG treatment effectively reduced the mRNA and protein levels of CCL26 in a dose-dependent manner. researchgate.net CCL26 is a potent chemoattractant for eosinophils. nih.gov By downregulating its expression, PLAG consequently modulates and reduces eosinophil chemotaxis, which is a critical step in the inflammatory cascade of allergic asthma. nih.govfrontiersin.org

Role in Hematopoiesis and Proliferation of Hematopoietic Stem Cells

Hematopoiesis is the process of creating new blood cells, which originates from hematopoietic stem cells (HSCs). plos.org The compound 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) has been identified as a molecule that can stimulate this process. nih.govnih.gov It has been shown to accelerate hematopoiesis and stimulate the proliferation of hematopoietic stem cells and bone marrow stromal cells both in vitro and in vivo. nih.govnih.gov

Further studies have elaborated on this role, showing that PLAG can promote the differentiation of HSCs into specific progenitor cells. nih.gov For instance, daily administration of PLAG in mice led to a significant increase in megakaryocyte/erythrocyte progenitors (MEP). nih.gov This suggests that PLAG plays a role in directing the differentiation pathways of HSCs, which could be beneficial in conditions like chemotherapy-induced thrombocytopenia by helping to restore platelet counts. nih.gov

Involvement in Remodeling and Regulation of Specific Tissues (e.g., Cardiac Muscle)

While direct studies on the role of 1-Palmitoyl-2-linoleoyl PE in cardiac remodeling are limited, information on related phospholipids and enzymes provides some insight. Phosphatidylethanolamines (PEs) are fundamental components of cellular membranes and are involved in various cellular processes. hmdb.ca The composition and remodeling of these phospholipids are crucial for tissue function.

Ethanolamine (B43304) plasmalogen, a type of glycerophospholipid, is particularly abundant in cardiac tissue. hmdb.ca The continual flux of fatty acids on the glycerol (B35011) backbone of phospholipids, including PEs, is part of a constant remodeling process. hmdb.ca Specific enzymes, such as phospholipase A2 (PLA2), are involved in this remodeling. One isozyme, sPLA2-IIA, can use 1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE as a substrate to assess its activity, highlighting the compound's role in enzymatic pathways relevant to lipid metabolism. caymanchem.com Furthermore, some phospholipases are implicated in the remodeling and regulation of cardiac muscle, suggesting an indirect link between the metabolism of PEs like 1-Palmitoyl-2-linoleoyl PE and cardiac tissue homeostasis. ahajournals.org

Oxidation and Peroxidation of 1 Palmitoyl 2 Linoleoyl Pe

Mechanisms of 1-Palmitoyl-2-linoleoyl PE Oxidation

The oxidation of PLPE is a complex process that can be initiated by reactive oxygen species (ROS), such as the hydroxyl radical. This leads to a cascade of reactions that result in a variety of oxidation products.

Formation of Oxidation Products Induced by Hydroxyl Radicals

The hydroxyl radical (•OH) can initiate the oxidation of PLPE by abstracting a hydrogen atom from the linoleoyl chain. nih.govnih.gov Theoretical models suggest that this abstraction preferentially occurs at the central C11 position of the linoleic acid, forming a pentadienyl radical. nih.gov This is followed by the addition of molecular oxygen, leading to the formation of various oxidized species. nih.gov

Studies using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) have identified numerous oxidation products of PLPE when induced by hydroxyl radicals. nih.govresearchgate.net These products arise from modifications to the sn-2 acyl chain and can be broadly categorized as long-chain and short-chain derivatives. nih.govresearchgate.net

Characterization of Long-Chain and Short-Chain Oxidative Derivatives

The oxidation of PLPE results in a diverse array of both long-chain and short-chain products. nih.gov The identification and characterization of these derivatives have been facilitated by techniques like LC-MS/MS. nih.govresearchgate.net

Long-Chain Oxidation Products: These products retain the full carbon backbone of the linoleoyl chain but contain additional oxygen-containing functional groups. Identified long-chain derivatives of PLPE oxidation include:

Hydroxy derivatives

Keto derivatives

Keto-hydroxy derivatives

Poly-hydroxy derivatives

Peroxy derivatives

Hydroxy-peroxy derivatives nih.gov

The specific positions of these modifications are predominantly found at C9, C12, and C13 of the linoleoyl chain. nih.gov

Short-Chain Oxidation Products: These products are formed by the cleavage of the linoleoyl chain, resulting in truncated acyl chains. The identified short-chain derivatives include:

Aldehydes

Hydroxy-aldehydes

Carboxylic acids nih.gov

These truncated chains can have varying lengths, with those containing C7-C9 and C11-C12 being identified. nih.gov Notably, C9 products have been observed to be in higher relative abundance. nih.govresearchgate.net

Oxidation Products of 1-Palmitoyl-2-linoleoyl PE

| Product Category | Specific Derivatives | Predominant Positions of Modification (Long-Chain) | Modified Acyl Chain Lengths (Short-Chain) |

|---|---|---|---|

| Long-Chain | Hydroxy, Keto, Keto-hydroxy, Poly-hydroxy, Peroxy, Hydroxy-peroxy | C9, C12, C13 | N/A |

| Short-Chain | Aldehydes, Hydroxy-aldehydes, Carboxylic acids | N/A | C7-C9, C11, C12 |

Contribution of Oxidation Products to Inflammatory Signaling

Oxidized phospholipids (B1166683), including the derivatives of PLPE, are recognized as potent regulators of inflammatory processes. nih.govscholaris.ca While much of the research has focused on oxidized phosphatidylcholines, the oxidation products of phosphatidylethanolamines are also implicated in signaling pathways related to inflammation. researchgate.netnih.gov For instance, studies on oxidized 1-palmitoyl-2-arachidonyl-sn-glycero-3-phosphocholine (PAPC), a structurally similar phospholipid, have shown that its oxidation products can regulate over a thousand genes in endothelial cells, many of which are involved in inflammation. nih.govscholaris.ca The various long-chain and short-chain derivatives of oxidized PLPE can act as signaling molecules, contributing to the complex inflammatory response observed in various pathological conditions. researchgate.netnih.gov For example, oxidized 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine has been identified as a key component in the anti-inflammatory action of high-density lipoproteins (HDLs). ahajournals.org

Effects of Lipid Peroxidation on Membrane Properties

The peroxidation of phospholipids like PLPE has profound effects on the physical properties of the cell membranes in which they reside. These alterations can disrupt membrane integrity and function.

Impact on Membrane Permeability and Water Defects in Bilayers

A significant consequence of lipid peroxidation is an increase in membrane permeability. nih.govresearchgate.net The introduction of polar functional groups, such as hydroperoxides and aldehydes, into the hydrophobic core of the lipid bilayer causes the oxidized acyl tails to bend towards the aqueous phase. nih.govresearchgate.net This conformational change disrupts the ordered packing of the lipids, leading to an increase in the average area per lipid. nih.govnih.gov

This structural perturbation facilitates the formation of "water defects," which are pockets of water molecules that penetrate into the bilayer. nih.govcas.cz As the concentration of oxidized lipids increases, these water defects become more frequent and can coalesce to form transient pores, further increasing the permeability of the membrane to water and other small molecules. nih.govresearchgate.netku.ac.th Molecular dynamics simulations have shown that while both hydroperoxide and aldehyde derivatives can cause water defects, aldehyde-containing lipids are more prone to inducing full pore formation. ku.ac.thacs.org

Alterations in Membrane Stiffness, Thickness, and Function

Membrane Function: The cumulative effects of increased permeability, altered thickness, and changes in stiffness can severely impair membrane function. researchgate.net These structural changes can disrupt the activity of membrane-bound proteins and compromise the barrier function of the membrane, ultimately affecting cellular homeostasis. researchgate.netcas.cz

Effects of 1-Palmitoyl-2-linoleoyl PE Peroxidation on Membrane Properties

| Membrane Property | Effect of Peroxidation | Underlying Mechanism |

|---|---|---|

| Permeability | Increased | Formation of water defects and pores due to polar oxidized tails bending towards the aqueous phase. |

| Thickness | Decreased | Increased area per lipid and disordered packing of acyl chains. |

| Stiffness | Altered (can increase or decrease) | Complex effects on lipid packing and fluidity, dependent on the nature and location of oxidation products. |

| Function | Impaired | Disruption of barrier function and activity of membrane-bound proteins. |

Membrane Biophysics and Dynamics Involving 1 Palmitoyl 2 Linoleoyl Pe

Molecular Dynamics Simulations of 1-Palmitoyl-2-linoleoyl PE Bilayers

Molecular dynamics (MD) simulations provide a powerful computational microscope to examine the behavior of lipid bilayers at an atomic level. These simulations have been instrumental in elucidating the structural and dynamic properties of bilayers containing polyunsaturated fatty acids like linoleic acid. While many early simulations focused on lipids with monounsaturated chains, the inclusion of diunsaturated chains, such as in PLPE, has been recognized as crucial for more biologically relevant interpretations of membrane dynamics. nih.gov

Influence of Diunsaturation on Bilayer Interior Characteristics and Saturated Chain Behavior

The presence of the diunsaturated linoleoyl chain in PLPE has a profound impact on the characteristics of the bilayer interior. The double bonds in the sn-2 chain introduce kinks, leading to a less compact packing of the lipid tails. aip.org This disruption of packing influences the behavior of the adjacent saturated sn-1 palmitoyl (B13399708) chains, causing them to become more disordered, particularly towards the center of the bilayer. nih.govnih.gov

Studies on mixed lipid systems have shown that in regions enriched with diunsaturated lipids, the saturated acyl chains become more expanded and disordered. nih.gov Conversely, in more condensed, saturated lipid-rich regions, the diunsaturated acyl chains tend to be displaced towards the interfacial region rather than extending straight along the membrane normal. nih.gov This interplay highlights the significant influence of diunsaturation on the local environment and organization of the bilayer interior. The introduction of unsaturation generally leads to an increase in the area per lipid and a corresponding decrease in bilayer thickness. aip.orgpsu.edu

Analysis of Area Per Lipid, Bilayer Thickness, and Deuterium (B1214612) Order Parameters

Key structural parameters used to characterize lipid bilayers include the area per lipid, bilayer thickness, and deuterium order parameters. The area per lipid is a measure of the lateral space occupied by a single lipid molecule in the bilayer plane. For phospholipids (B1166683) with unsaturated acyl chains, the area per lipid is generally larger than for their fully saturated counterparts due to the disorder introduced by the double bonds. aip.org Consequently, the bilayer thickness, often measured as the distance between the phosphate (B84403) groups of the two leaflets, is inversely correlated with the area per lipid and tends to decrease with increased unsaturation. aip.orgpsu.edu

Deuterium (²H) NMR order parameters provide detailed information about the conformational order of the acyl chains. The order parameter, S_CD, reflects the time-averaged orientation of a carbon-deuterium bond with respect to the bilayer normal. A value of S_CD = -0.5 indicates a perfectly ordered chain segment parallel to the bilayer normal, while a value of 0 represents isotropic motion. mpg.de For the saturated sn-1 chain of a mixed-acid phospholipid like PLPE, the order parameters typically show a plateau region of high order near the glycerol (B35011) backbone, followed by a gradual decrease towards the methyl terminus in the center of the bilayer. nih.gov The unsaturated sn-2 chain exhibits significantly lower order parameters, reflecting its greater conformational freedom. nih.govucdavis.edu The presence of unsaturation in the sn-2 chain also leads to a decrease in the order of the saturated sn-1 chain compared to a bilayer with two saturated chains. scispace.com

| Lipid System | Area per Lipid (Ų) | Bilayer Thickness (nm) | Reference |

|---|---|---|---|

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) | 64.3 - 68.3 | 3.7 | aip.org |

| 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine (PLPC) | ~68.9 | 3.5 - 3.7 | aip.orgpsu.edu |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylethanolamine (POPE) | ~61.5 | 3.8 - 4.0 | aip.org |

Hydrogen Bonding Interactions within Lipid Bilayers Containing 1-Palmitoyl-2-linoleoyl PE Derivatives

Hydrogen bonding is a critical factor in determining the structure and stability of lipid bilayers, particularly at the lipid-water interface. The headgroup of phosphatidylethanolamine (B1630911) (PE) is capable of acting as both a hydrogen bond donor (from the amine group) and acceptor (at the phosphate and carbonyl oxygens). researchgate.netnih.gov This allows for the formation of an extensive hydrogen bond network involving neighboring lipids and water molecules. researchgate.netnih.gov

These direct intermolecular hydrogen bonds between PE headgroups contribute to a tighter packing and a smaller headgroup area compared to phosphatidylcholine (PC) lipids, which can only interact indirectly through water-mediated hydrogen bonds. acs.org The introduction of oxidized functional groups on the acyl chains of PLPE derivatives, such as hydroperoxides or aldehydes, can further alter the hydrogen bonding network. psu.eduresearchgate.net These polar groups on the otherwise hydrophobic tails tend to bend towards the aqueous interface, forming hydrogen bonds with water and the lipid headgroups. psu.eduresearchgate.net This reorientation can lead to increased water penetration into the bilayer and a subsequent increase in membrane permeability. psu.educas.cz

Importance of Polyunsaturation for Biological Interpretations in Membrane Dynamics Studies

The inclusion of polyunsaturated fatty acids (PUFAs) in molecular dynamics simulations and other biophysical studies is paramount for generating biologically relevant models of cell membranes. nih.govtuni.fi Many biological membranes are rich in PUFAs, and their unique properties significantly influence membrane function. nih.govresearchgate.net Polyunsaturated lipids are highly flexible and can adopt a wide range of conformations, which impacts membrane fluidity, thickness, and curvature stress. nih.govnih.gov

The presence of PUFAs like linoleic acid affects the lateral organization of the membrane, influencing the formation of lipid domains and the function of membrane proteins. nih.govtandfonline.com For instance, the interaction of cholesterol with polyunsaturated lipids differs from its interaction with saturated lipids, which has implications for the formation of lipid rafts. nih.govtandfonline.com Furthermore, the dynamic nature of PUFA-containing membranes is thought to be crucial for the function of certain membrane proteins, such as G-protein coupled receptors. nih.gov Therefore, accurately representing the level and type of unsaturation in membrane models is essential for a meaningful understanding of their biological roles. nih.govtuni.fi

Metabolic Pathways and Biosynthesis of 1 Palmitoyl 2 Linoleoyl Pe

De Novo Synthesis Pathways for Phosphatidylethanolamines

Eukaryotic cells primarily utilize two main pathways for the de novo synthesis of phosphatidylethanolamines. frontiersin.org These are the CDP-ethanolamine pathway, also known as the Kennedy pathway, and the phosphatidylserine (B164497) decarboxylase (PSD) pathway. frontiersin.orgwikipedia.org

The CDP-ethanolamine pathway is considered the primary de novo route for PE synthesis and occurs in the endoplasmic reticulum (ER). frontiersin.orgresearchgate.net This pathway involves three key enzymatic steps:

Phosphorylation of ethanolamine (B43304): Ethanolamine is first phosphorylated by ethanolamine kinase (EK) to produce phosphoethanolamine. frontiersin.orgresearchgate.net

Formation of CDP-ethanolamine: CTP:phosphoethanolamine cytidylyltransferase (ECT) catalyzes the reaction of phosphoethanolamine with CTP to form CDP-ethanolamine. This step is the rate-limiting step in the Kennedy pathway. frontiersin.org

Synthesis of PE: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) transfers the phosphoethanolamine headgroup from CDP-ethanolamine to a diacylglycerol (DAG) molecule to yield PE. frontiersin.orgresearchgate.netnih.gov

The phosphatidylserine decarboxylase (PSD) pathway provides an alternative route for PE synthesis, predominantly occurring in the mitochondria. frontiersin.orgnih.govnih.gov In this pathway, phosphatidylserine (PS), which is synthesized in the ER, is transported to the mitochondria. wikipedia.orgnih.gov Within the inner mitochondrial membrane, the enzyme phosphatidylserine decarboxylase (Psd1 in yeast) catalyzes the decarboxylation of PS to form PE. nih.govnih.gov This mitochondrial-synthesized PE can then be transported to other cellular membranes. wikipedia.org

| Pathway | Primary Location | Key Enzyme (Rate-Limiting) | Initial Substrates | Final Product |

|---|---|---|---|---|

| CDP-Ethanolamine (Kennedy) Pathway | Endoplasmic Reticulum (ER) | CTP:phosphoethanolamine cytidylyltransferase (ECT) | Ethanolamine, Diacylglycerol (DAG) | Phosphatidylethanolamine (B1630911) (PE) |

| Phosphatidylserine Decarboxylase (PSD) Pathway | Mitochondria | Phosphatidylserine Decarboxylase (PSD) | Phosphatidylserine (PS) | Phosphatidylethanolamine (PE) |

Phospholipid Remodeling and Acyl Chain Flux at the C-1 and C-2 Positions

The specific acyl chain composition of 1-palmitoyl-2-linoleoyl PE is not directly achieved through de novo synthesis alone. The enzymes in the Kennedy pathway exhibit limited specificity for the fatty acyl-coenzyme A substrates. nih.gov Therefore, the precise fatty acid composition at the sn-1 and sn-2 positions is established through a dynamic process of phospholipid remodeling, primarily through the Lands cycle . nih.govbiorxiv.org

The Lands cycle is a deacylation-reacylation process that modifies the acyl chains of glycerophospholipids after their initial synthesis. nih.gov This cycle allows for the incorporation of specific fatty acids, such as palmitic acid at the sn-1 position and linoleic acid at the sn-2 position, into the PE molecule. The key steps of the Lands cycle are:

Deacylation: A phospholipase A (PLA), typically a phospholipase A2 (PLA2), hydrolyzes the fatty acyl chain from the sn-2 position of a pre-existing PE molecule, generating a lysophosphatidylethanolamine (lyso-PE) and a free fatty acid. nih.govresearchgate.net

Reacylation: A specific lysophosphatidylethanolamine acyltransferase (LPEAT) then catalyzes the reacylation of the lyso-PE at the sn-2 position, using a specific acyl-CoA donor, in this case, linoleoyl-CoA. pnas.orgmdpi.com Similarly, remodeling at the sn-1 position can occur, though it is less common.

This remodeling process is crucial for creating the diverse range of phospholipid molecular species found in cellular membranes and for maintaining membrane fluidity and function. researchgate.netcam.ac.uk

Enzymes Involved in 1-Palmitoyl-2-linoleoyl PE Metabolism (e.g., Phospholipase A2)

Several key enzymes are involved in the metabolism of 1-palmitoyl-2-linoleoyl PE, facilitating both its synthesis and degradation.

Phospholipase A2 (PLA2) plays a critical role in the remodeling of PE through the Lands cycle. nih.govresearchgate.net These enzymes catalyze the hydrolysis of the ester bond at the sn-2 position of glycerophospholipids, releasing a fatty acid and a lysophospholipid. acs.orgnih.govnih.gov The action of PLA2 on a PE molecule containing a different fatty acid at the sn-2 position would be the initial step in forming 1-palmitoyl-2-linoleoyl PE via reacylation with linoleic acid.

Lysophospholipid Acyltransferases (LPLATs) are a family of enzymes responsible for the reacylation step in the Lands cycle. nih.govpnas.org Specifically, lysophosphatidylethanolamine acyltransferases (LPEATs) catalyze the transfer of an acyl group from an acyl-CoA donor to the free hydroxyl group of a lysophosphatidylethanolamine. pnas.orgmdpi.com The specificity of different LPEAT isoforms for particular acyl-CoAs, such as linoleoyl-CoA, is a key determinant in the formation of 1-palmitoyl-2-linoleoyl PE. pnas.org Some members of the lysophosphatidylcholine (B164491) acyltransferase (LPCAT) family, such as LPCAT3 and LPCAT4, have also been shown to exhibit activity towards lyso-PE. nih.gov

| Enzyme Family | Specific Enzyme Type | Function | Role in 1-Palmitoyl-2-linoleoyl PE Metabolism |

|---|---|---|---|

| Phospholipases | Phospholipase A2 (PLA2) | Hydrolyzes the sn-2 acyl chain of phospholipids (B1166683). | Initiates the remodeling process (Lands cycle) by removing the existing sn-2 fatty acid from a PE molecule. |

| Acyltransferases | Lysophosphatidylethanolamine Acyltransferase (LPEAT) | Reacylates lysophosphatidylethanolamine at the sn-2 position. | Incorporates linoleic acid at the sn-2 position to form 1-palmitoyl-2-linoleoyl PE. |

| Acyltransferases | Lysophosphatidylcholine Acyltransferase (LPCAT) | Primarily reacylates lysophosphatidylcholine, but some isoforms act on lyso-PE. | Can contribute to the remodeling of PE with specific fatty acids. |

Interactions with Other Lipid Metabolic Pathways, such as Phosphatidylcholine Formation

The metabolism of 1-palmitoyl-2-linoleoyl PE is intricately linked with other lipid metabolic pathways, most notably the formation of phosphatidylcholine (PC).

A major pathway for the conversion of PE to PC is through the action of phosphatidylethanolamine N-methyltransferase (PEMT) . nih.govwikipedia.orgnih.gov This enzyme, located in the ER and mitochondria-associated membranes, catalyzes the sequential methylation of the ethanolamine headgroup of PE to form choline, thereby converting PE to PC. nih.govnih.govuniprot.org This pathway is particularly significant in the liver, where it accounts for approximately 30% of PC synthesis. frontiersin.orgnih.gov Therefore, 1-palmitoyl-2-linoleoyl PE can serve as a direct precursor for the synthesis of 1-palmitoyl-2-linoleoyl PC.

Conversely, PC can be converted to PE, although this is a less direct route in mammals. In some organisms, and to a lesser extent in mammals, PC can be converted to phosphatidylserine (PS) by phosphatidylserine synthase 1 (PSS1), and PS can then be decarboxylated to PE. mdpi.comaocs.org More directly, PE can be synthesized from PC-derived diacylglycerol via the Kennedy pathway.

The intricate relationship between the Lands cycle for PE and PC remodeling also highlights the interconnectedness of these pathways. oup.com The pool of diacylglycerol and acyl-CoAs is shared between the synthesis and remodeling of both PE and PC, meaning that the regulation of one pathway can significantly impact the other.

Mass Spectrometry-Based Lipidomics for Identification and Quantification

Mass spectrometry stands as a cornerstone in lipidomics, offering unparalleled sensitivity and specificity for the analysis of complex lipid mixtures. Its application is crucial for characterizing individual phospholipid species like 1-Palmitoyl-2-linoleoyl PE and their modified forms.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Phospholipid Species Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for analyzing phospholipids. Phosphatidylethanolamines (PEs) typically form protonated molecules, denoted as [M+H]⁺, in positive-ion mode ESI-MS. byrdwell.com This technique allows for the determination of the molecular weight of different PE species within a sample. In negative-ion mode, ESI-MS can detect [M-H]⁻ ions, providing complementary information. pnas.org Direct ESI-MS analysis of biological extracts, such as from human erythrocyte plasma membranes, can reveal a multitude of molecular species of ethanolamine glycerophospholipids. pnas.org The high sensitivity of ESI-MS enables the detection and quantitative analysis of phospholipids at sub-picomole levels from biological samples. pnas.org

The characterization of PE molecular species is often performed by coupling liquid chromatography with ESI-tandem mass spectrometry (LC-ESI-MS²). nih.gov For instance, a study on various food matrices successfully identified (C16:0-C18:2)PE, which corresponds to 1-Palmitoyl-2-linoleoyl PE, as a major molecular species in soy and egg yolk. nih.gov

Table 1: ESI-MS Analysis of 1-Palmitoyl-2-linoleoyl PE

| Ionization Mode | Observed Ion | Application |

|---|---|---|

| Positive | [M+H]⁺ | Molecular weight determination |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Oxidized Products

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of lipids, particularly for identifying modifications resulting from oxidative stress. nih.gov When 1-Palmitoyl-2-linoleoyl PE undergoes oxidation, a variety of products are formed, primarily on the polyunsaturated linoleoyl chain. MS/MS analysis, through collision-induced dissociation, fragments the parent ion, providing structural information about the location and nature of the oxidative modifications. nih.gov

Research on 1-Palmitoyl-2-linoleoyl-phosphatidylethanolamine oxidation products induced by hydroxyl radicals has successfully used LC-MS/MS to identify and separate isomeric oxidative products. nih.gov These products include both long-chain and short-chain derivatives. nih.govresearchgate.net

Identified Long-Chain Oxidation Products:

Keto derivatives

Hydroxy derivatives

Keto-hydroxy derivatives

Poly-hydroxy derivatives

Peroxy and hydroxy-peroxy derivatives nih.govresearchgate.net

The fragmentation patterns in MS/MS spectra are key to identification. For example, the loss of water (H₂O) molecules is characteristic of di- or poly-hydroxy derivatives, whereas the loss of hydrogen peroxide (HOOH) indicates peroxy derivatives. nih.gov Furthermore, cleavage of C-C bonds near the oxidation sites helps to pinpoint the location of functional groups, with C9, C12, and C13 being identified as predominant substitution positions on the linoleoyl chain. nih.gov

Identified Short-Chain Oxidation Products:

Aldehydes

Hydroxy-aldehydes

Carboxylic derivatives nih.gov

These short-chain products result from the cleavage of the oxidized acyl chain, with modified lengths of C7-C9 and C11-C12 being identified. nih.gov

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for Oxidized Lipid Quantification

Selected Reaction Monitoring (SRM) and its counterpart, Multiple Reaction Monitoring (MRM), are targeted mass spectrometry techniques that offer high sensitivity and specificity for quantifying specific molecules within complex mixtures. proteomics.com.aucreative-proteomics.com These methods are particularly well-suited for the quantitative analysis of oxidized lipids. nih.gov

The technique relies on a triple quadrupole mass spectrometer. The first quadrupole selects a specific precursor ion (the parent molecule of interest), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to detect only a specific, predefined fragment ion (product ion). creative-proteomics.com This precursor-product ion transition is highly specific to the target analyte, which significantly reduces signal noise and enhances detection sensitivity. creative-proteomics.com

Because SRM/MRM has a higher duty cycle (more time is spent collecting data on the specific ions of interest), it generally provides higher sensitivity compared to full-scan experiments, making it ideal for quantifying low-abundance oxidized lipids. nih.gov While specific SRM transitions for oxidized 1-Palmitoyl-2-linoleoyl PE are developed based on its unique fragmentation patterns, the general principle has been applied successfully to quantify similar oxidized phospholipids, such as monohydroperoxides of 1-palmitoyl-2-linoleoyl-PC. nih.gov This targeted approach allows for the development of robust assays for biomarker discovery and monitoring in clinical diagnostics. creative-proteomics.com

Chromatographic Techniques for Separation and Analysis

Chromatography is essential for reducing the complexity of biological samples before mass spectrometric analysis. By separating different lipid species and their isomers, it allows for more accurate identification and quantification.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Oxidative Product Separation

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for lipidomics, especially for analyzing oxidation products. nih.gov The chromatographic step separates the complex mixture of lipids and their various oxidized forms, which can include numerous isomers that are indistinguishable by mass alone. nih.gov

In the study of hydroxyl radical-induced oxidation of 1-palmitoyl-2-linoleoyl-phosphatidylethanolamine, LC-MS/MS was crucial for the separation and subsequent identification of a wide range of isomeric oxidative products with modifications on the sn-2 linoleoyl chain. nih.gov This separation allowed for the clear distinction between long-chain products (like hydroxy and keto derivatives) and short-chain products (like aldehydes and carboxylic acids). nih.govresearchgate.net The use of nano-flow LC-MS has also been shown to be effective for separating various native and oxidized phospholipids. nih.gov

High-Performance Liquid Chromatography (HPLC) for Quantitative Assessment of Lipid Hydroperoxides

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of lipid hydroperoxides, the primary products of lipid peroxidation. mdpi.com Various HPLC methods, including normal-phase and reversed-phase, can be coupled with different detectors for the separation and quantification of these unstable compounds. mdpi.com

For quantitative assessment, HPLC is often paired with ultraviolet (UV) detection, typically at 230-235 nm, which corresponds to the absorbance of the conjugated diene structure in hydroperoxides formed from linoleic acid. mdpi.comoup.com More sensitive detection can be achieved by using chemiluminescence or fluorescence detectors, sometimes involving post-column derivatization. mdpi.comnih.govmerckmillipore.com These methods can detect lipid hydroperoxides at picomole levels. merckmillipore.com

A sensitive reversed-phase chemiluminescence HPLC method has been developed for the simultaneous quantitative and qualitative analysis of hydroperoxides of various lipid classes in human plasma. nih.gov Such methods demonstrate good linearity, precision (with coefficients of variation less than 7%), and recovery (84-93%), making them reliable for quantitative studies. oup.comnih.gov

Table 2: Summary of Analytical Techniques for 1-Palmitoyl-2-linoleoyl PE Research

| Technique | Application | Key Findings/Capabilities |

|---|---|---|

| ESI-MS | Characterization of intact phospholipid species | Identifies [M+H]⁺ and [M-H]⁻ ions for molecular weight determination. |

| Tandem MS (MS/MS) | Structural elucidation of oxidized products | Identifies specific fragments to locate and characterize oxidative modifications (e.g., hydroxy, keto groups) on the linoleoyl chain. nih.gov |

| SRM/MRM | Targeted quantification of oxidized lipids | Provides high sensitivity and specificity by monitoring specific precursor-product ion transitions. nih.govproteomics.com.au |

| LC-MS/MS | Separation and identification of oxidation products | Separates complex mixtures of isomeric oxidation products before MS analysis. nih.gov |

| HPLC | Quantitative assessment of lipid hydroperoxides | Separates and quantifies primary oxidation products using UV, chemiluminescence, or fluorescence detection. mdpi.comnih.gov |

Future Directions and Emerging Research Avenues for 1 Palmitoyl 2 Linoleoyl Pe

Elucidation of Novel Biological Functions and Molecular Targets

While PLPE is recognized as a key phosphatidylethanolamine (B1630911) in cell membranes, research is expanding to identify more specific biological functions and molecular interactions. A significant emerging role for PLPE is in the delivery of nucleic acids into target cells. medchemexpress.comszabo-scandic.commedchemexpress.com Studies have indicated that PLPE can promote the absorption and entry of small RNA (sRNA), and it is utilized in lipid-based compositions for transfecting mRNA for potential therapeutic use against cancer and viral infections. medchemexpress.comszabo-scandic.comchemicalbook.com

Beyond its role in transport, PLPE serves as a specific substrate for certain enzymes, which hints at its involvement in signaling pathways. For instance, it is used in assays to assess the activity of secreted phospholipase A₂ (sPLA₂-IIA) and in studies of anandamide (B1667382) biosynthesis, where it is acted upon by phospholipase A₂ and lysophospholipase D. caymanchem.com

Research into structurally related diacylglycerols (DAGs) may also illuminate potential, yet-unexplored, functions for PLPE. For example, the chemically synthesized monoacetyldiglyceride 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), which shares the same fatty acid backbone, has been shown to possess significant immunomodulatory properties. plos.orgkoreascience.kr Studies on PLAG have demonstrated its ability to regulate cytokine production, such as inhibiting IL-4 and IL-6, and to modulate T-helper cell balance. koreascience.krnih.govresearchgate.net Furthermore, PLAG has been found to reduce neutrophil infiltration in models of rheumatoid arthritis by regulating the IL-6/STAT3 signaling pathway. oncotarget.com It has also been shown to attenuate cancer cell metastasis by accelerating the degradation of the epidermal growth factor receptor (EGFR). nih.govresearchgate.net While these functions are attributed to PLAG, the shared structural motifs suggest that PLPE or its metabolites could be involved in similar, currently uncharacterized, signaling cascades.

Table 1: Investigated Functions of 1-Palmitoyl-2-linoleoyl PE and a Structurally Related Compound

| Compound | Investigated Function/Target | Key Findings | Reference |

|---|---|---|---|

| 1-Palmitoyl-2-linoleoyl PE (PLPE) | Nucleic Acid Delivery | Promotes the absorption and cellular entry of sRNA and is used in compositions for mRNA transfection. | medchemexpress.comszabo-scandic.commedchemexpress.comchemicalbook.com |

| 1-Palmitoyl-2-linoleoyl PE (PLPE) | Enzyme Substrate | Used as a specific substrate for sPLA₂-IIA and in the biosynthesis pathway of anandamide. | caymanchem.com |

| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Immunomodulation | Regulates Th1/Th2 balance by inhibiting IL-4 secretion; modulates eosinophil chemotaxis. | plos.orgnih.gov |

| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Anti-inflammatory | Reduces neutrophil infiltration in arthritis models by inhibiting the IL-6/STAT3 pathway. | oncotarget.com |

| 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) | Anti-metastasis | Ameliorates EGF-induced cancer cell invasiveness by promoting EGFR desensitization and degradation. | nih.govresearchgate.net |

Advanced Methodologies for Oxidized 1-Palmitoyl-2-linoleoyl PE Analysis in Vivo

The linoleoyl chain at the sn-2 position of PLPE is susceptible to oxidation by reactive oxygen species, leading to a variety of modified products. The identification of these oxidized phospholipids (B1166683) is crucial as they can serve as biomarkers for oxidative stress in vivo. nih.govresearchgate.net Future research is focused on developing more sensitive and selective analytical methods to detect and quantify these derivatives in biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been a cornerstone technique for this purpose. nih.govresearchgate.net Studies using LC-MS/MS to analyze PLPE oxidation products induced by hydroxyl radicals have successfully identified and separated numerous isomeric forms. nih.gov These include both long-chain products (such as keto, hydroxy, peroxy, and poly-hydroxy derivatives) and short-chain products resulting from the cleavage of the sn-2 acyl chain (such as aldehydes and carboxylic acids). nih.govresearchgate.net The fragmentation patterns in MS/MS spectra are critical for locating the functional groups on the acyl chain, with C9, C12, and C13 being predominant substitution positions. nih.gov

Emerging methodologies aim to improve upon current techniques. Oxidative lipidomics, for example, combines the identification power of electrospray ionization mass spectrometry (ESI-MS) with quantitative assessments using fluorescence HPLC-based protocols for lipid hydroperoxides. nih.gov Furthermore, techniques developed for other oxidized phospholipids, such as low-flow capillary electrophoresis-mass spectrometry (low-flow CE-MS) and simple LC-ESI/MS methods for analyzing oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (ox-PAPC), could be adapted for PLPE. researchgate.netmdpi.com These advanced methods are essential for expediting the search for reliable biomarkers of disease. researchgate.netmdpi.com

Table 2: Oxidation Products of 1-Palmitoyl-2-linoleoyl PE Identified by LC-MS/MS

| Product Class | Specific Derivatives Identified | Analytical Significance |

|---|---|---|

| Long-Chain Products | Keto, keto-hydroxy, hydroxy, poly-hydroxy, peroxy, hydroxy-peroxy derivatives. | Indicate modifications to the intact sn-2 acyl chain. nih.govresearchgate.net |

| Short-Chain Products | Aldehydes, hydroxy-aldehydes, carboxylic derivatives (e.g., C9 chain length). | Result from oxidative cleavage of the sn-2 acyl chain; C9 products show high relative abundance. nih.govresearchgate.net |

Translational Research and Therapeutic Development Based on 1-Palmitoyl-2-linoleoyl PE Modulation

The unique properties of PLPE are being leveraged for translational and therapeutic applications. The ability of PLPE to facilitate the cellular uptake of nucleic acids is a primary focus of this research. medchemexpress.comszabo-scandic.com Specifically, it is being incorporated into lipid nanoparticle compositions designed to deliver mRNA for therapeutic purposes, including the treatment of cancers and viral infections. chemicalbook.com

The therapeutic potential of modulating pathways involving PLPE is further highlighted by extensive research on the related compound, PLAG. Clinical and preclinical studies have shown that PLAG has therapeutic effects in a range of conditions. It has been found to alleviate asthmatic responses in animal models, reduce the severity of collagen-induced arthritis, and inhibit tumor metastasis. plos.orgoncotarget.comnih.gov A randomized controlled trial in healthy adults suggested that PLAG has an immunomodulatory function that can inhibit excessive immune activity, potentially benefiting those with atopic and autoimmune diseases. koreascience.krresearchgate.net These findings with PLAG suggest that targeted modulation of lipids with the 1-palmitoyl-2-linoleoyl glycerol (B35011) backbone could be a promising therapeutic strategy, warranting further investigation into the specific roles and therapeutic utility of PLPE itself.

Comprehensive Lipidomics Approaches for Systems-Level Understanding

To fully grasp the biological significance of PLPE, it must be studied within the context of the entire lipidome. Comprehensive lipidomics, which employs advanced mass spectrometry to profile hundreds of lipid species simultaneously, is essential for this systems-level understanding. acs.orgnih.gov These approaches allow researchers to observe how the levels of PLPE and its oxidized forms change in relation to other lipids during various physiological and pathological processes.

Lipidomics studies have successfully characterized the complex lipid profiles of various biological systems. For instance, in yeast, lipidomics has been used to explore the biosynthesis and remodeling of phospholipids under different genetic and nutritional conditions, revealing how supplementation with specific fatty acids alters the composition of PE and other phospholipids. nih.gov In melanoma cells, a lipidomics workflow combining thin-layer chromatography with MALDI-TOF/MS analysis identified numerous phospholipid species, including a signal at m/z 716.5, which is attributable to PE species such as PLPE. frontiersin.org This demonstrates the ability of lipidomics to detect specific lipids within a complex cellular matrix.

Moreover, the development of "oxidative lipidomics" focuses specifically on the challenge of identifying and quantifying the vast diversity of oxidized phospholipids generated during oxidative stress. nih.gov By applying these comprehensive strategies, researchers can move beyond studying PLPE in isolation and begin to map its interactions within the intricate network of cellular lipids, providing a more holistic view of its function in health and disease.

Q & A

How can researchers determine the role of 1-palmitoyl-2-linoleoyl PE in membrane bilayer dynamics?

Level: Basic

Methodological Answer:

To investigate its role in membrane dynamics, researchers can employ biophysical techniques such as differential scanning calorimetry (DSC) to study phase transition behavior or fluorescence anisotropy to assess lipid packing. Additionally, small-angle X-ray scattering (SAXS) can reveal structural changes in lipid bilayers when sterols or other phospholipids are introduced. For example, studies have utilized 16:0/18:2 PE to evaluate sterol-phospholipid affinity and lateral phase separation in model membranes . Ensure lipid vesicles are prepared using solvent evaporation and extrusion methods to achieve homogeneous unilamellar vesicles.

What analytical methods are recommended for assessing the purity and structural integrity of 1-palmitoyl-2-linoleoyl PE?

Level: Basic

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS/MS) is critical for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) can confirm structural integrity, particularly the sn-1 and sn-2 acyl chain positions. Batch-specific certificates of analysis (CoA) from suppliers should be reviewed to verify fatty acid composition and absence of oxidation products . For reproducible results, store the compound at -20°C under inert gas to prevent hydrolysis or oxidation.

How should experiments be designed to study the hydrolysis of 1-palmitoyl-2-linoleoyl PE by secretory phospholipase A₂ (sPLA₂)?

Level: Advanced

Methodological Answer:

Design assays using purified sPLA₂ isoforms (e.g., group IIA) in buffer systems with optimized Ca²⁺ concentrations (1–5 mM), as Ca²⁺ is required for enzymatic activity. Monitor hydrolysis kinetics via thin-layer chromatography (TLC) or mass spectrometry to detect linoleic acid release. Note that sPLA₂ lacks specificity for arachidonate but hydrolyzes 16:0/18:2 PE efficiently, making it a suitable substrate for studying broad-spectrum phospholipase activity . Include controls with inhibitors like LY311727 to validate enzyme specificity.

What experimental approaches are used to analyze the upregulation of 1-palmitoyl-2-linoleoyl PE in cancer metabolomic studies?

Level: Advanced

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS/MS)-based lipidomics is the gold standard. Extract lipids from tumor tissues using chloroform-methanol (2:1 v/v), and employ targeted MRM (multiple reaction monitoring) for quantification. Normalize data to protein content or internal standards (e.g., deuterated PE species). In endometrial cancer, 16:0/18:2 PE was found upregulated, suggesting its role in membrane remodeling during carcinogenesis. Pair lipidomic data with transcriptomic analysis to link elevated levels to pathways like phospholipase A₂ or de novo lipid synthesis .

How can contradictions in reported oxidation pathways of 1-palmitoyl-2-linoleoyl PE be resolved?

Level: Advanced

Methodological Answer:

Contradictions often arise from varying experimental conditions (e.g., oxidant types, pH). Use controlled oxidation assays with defined oxidants (e.g., Fe²⁺/H₂O₂ for Fenton reactions) and monitor products via LC-MS. Compare results with phospholipase-driven hydrolysis to differentiate oxidation from enzymatic degradation. For example, linoleoyl oxidation generates hydroperoxides, which can be quantified using thiobarbituric acid-reactive substances (TBARS) assays. Cross-validate findings with isotopic labeling to track carbon sources in degradation products .

What protocols are recommended for preparing lipid vesicles containing 1-palmitoyl-2-linoleoyl PE?

Level: Basic

Methodological Answer:

Use the film hydration method : Dissolve 16:0/18:2 PE in chloroform, evaporate solvent under nitrogen to form a thin film, and hydrate with buffer (e.g., Tris-HCl, pH 7.4). Sonicate or extrude through polycarbonate membranes (100 nm pores) to create unilamellar vesicles. Characterize size distribution via dynamic light scattering (DLS). For mixed membranes, combine with cholesterol or other phospholipids at defined molar ratios and validate homogeneity using fluorescence quenching assays .

How can researchers quantify trace levels of 1-palmitoyl-2-linoleoyl PE in complex biological matrices?

Level: Advanced

Methodological Answer:

Implement a solid-phase extraction (SPE) step using C18 cartridges to enrich phospholipids prior to LC-MS/MS analysis. Use a reverse-phase C18 column with gradient elution (mobile phase: acetonitrile/water with 0.1% formic acid). Quantify using external calibration curves with synthetic 16:0/18:2 PE standards. Address matrix effects by spiking isotopically labeled internal standards (e.g., ¹³C-labeled PE). Document recovery rates and limit of detection (LOD) to ensure reproducibility .

What strategies differentiate the metabolic pathways of 1-palmitoyl-2-linoleoyl PE from other phosphatidylethanolamines?

Level: Advanced

Methodological Answer:

Use stable isotope tracing (e.g., ¹³C-labeled linoleate) to track incorporation into 16:0/18:2 PE. Combine with siRNA knockdown of enzymes like PLA₂ or lysoPLD to identify pathway dependencies. For example, inhibition of PLA₂ reduces 16:0/18:2 PE hydrolysis, linking it to anandamide biosynthesis. Compare kinetic parameters (Km, Vmax) of phospholipases using substrate-specific assays. Cross-reference lipidomic datasets with enzyme activity profiles to establish metabolic flux .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。